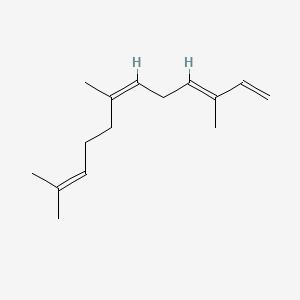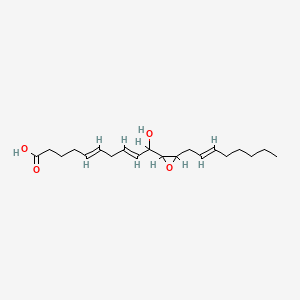
Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasulfur is a tetraatomic sulfur.
科学的研究の応用
1. Structural Chemistry and Synthesis
Sulfanylidene compounds have been actively researched for their unique structural properties and potential in synthesis. For instance, studies have synthesized sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, exploring their hydrogen-bonded ribbon formations and structural comparisons with related compounds (Sarojini et al., 2015). Further, the structure and hydrolysis mechanisms of diaryl(acylamino)(chloro)-λ4-sulfanes have been elucidated, showcasing the compound's conformational flexibility and significant intramolecular interactions (Nagy et al., 2001). Moreover, research into fluorinated Johnson Reagents, like [(oxido)phenyl(trifluoromethyl)-λ4-sulfanylidene]dimethylammonium tetrafluoroborate, has opened up new avenues for electrophilic trifluoromethylation of carbon nucleophiles (Noritake et al., 2008).
2. X-Ray Crystallography and Structural Analysis
Compounds containing sulfanylidene moieties have been subjects for X-ray crystallography and spectroscopic analysis, providing insights into their structural configurations and intermolecular interactions. For example, research on [dicyclohexyl(sulfanylidene)-λ5-phosphanyl]methanol has contributed to understanding the compound's tetrahedral coordination and the formation of supramolecular helical chains (Henderson et al., 2019). Similarly, studies on heteroatomic compounds based on phenylthiourea and acetophenone have provided valuable insights into their structural interpretation, biological activity, and potential pharmaceutical applications (Farzaliyev et al., 2020).
3. Potential in Material Science and Semiconductivity
Sulfanylidene compounds have also been investigated for their potential in material science, particularly in the development of semiconductors. A study on a sulfur coordination polymer formed from zinc(II) and 5-methylsulfanyl-1,3,4-thiadiazole-2-thione has revealed its high thermal and chemical stability, as well as its potential application as a selective sensor due to its unique bandgap properties (Zhang et al., 2019).
特性
製品名 |
Sulfanylidene-(sulfanylidene-lambda4-sulfanylidene)-lambda4-sulfane |
|---|---|
分子式 |
S4 |
分子量 |
128.3 g/mol |
IUPAC名 |
sulfanylidene-(sulfanylidene-λ4-sulfanylidene)-λ4-sulfane |
InChI |
InChI=1S/S4/c1-3-4-2 |
InChIキー |
IOOGPFMMGKCAGU-UHFFFAOYSA-N |
SMILES |
S=S=S=S |
正規SMILES |
S=S=S=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)
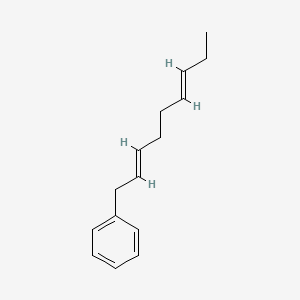
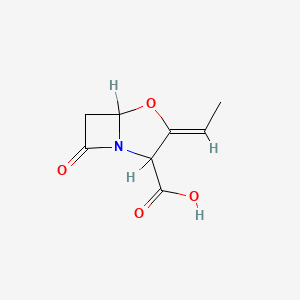
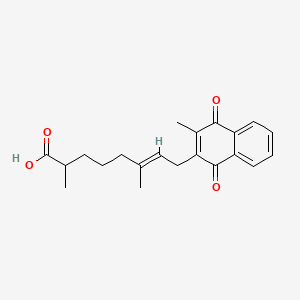

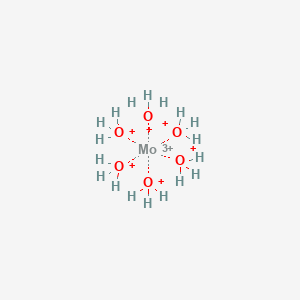
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
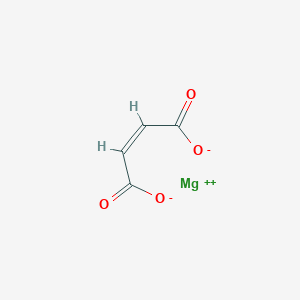
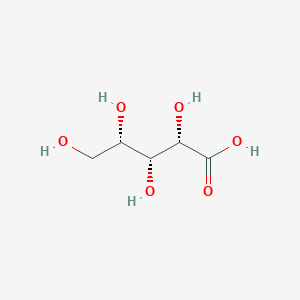
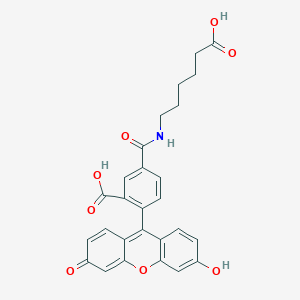
![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide](/img/structure/B1240046.png)
